(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol
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Overview
Description
(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a fluorine atom on a cyclohexane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method starts with the cyclohexane ring, introducing the amino and fluorine groups through a series of reactions such as nucleophilic substitution and reduction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce various amines .
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4S)-1,2,4-Trimethylcyclohexane
- (2R,4S)-2-[(1R)-1-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, (1R,2R,4S)-4-Amino-2-fluorocyclohexan-1-ol stands out due to its specific stereochemistry and the presence of both an amino group and a fluorine atom.
Properties
Molecular Formula |
C6H12FNO |
---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(1R,2R,4S)-4-amino-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-3-4(8)1-2-6(5)9/h4-6,9H,1-3,8H2/t4-,5+,6+/m0/s1 |
InChI Key |
FFVMMHMLHUVUKQ-KVQBGUIXSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C[C@H]1N)F)O |
Canonical SMILES |
C1CC(C(CC1N)F)O |
Origin of Product |
United States |
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